7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one
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Description
7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
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Biological Activity
7-Methyl-2-(trifluoromethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Overview of Quinazolinones
Quinazolinones are a class of heterocyclic compounds known for their wide range of biological activities. The presence of various substituents on the quinazolinone scaffold can significantly influence its pharmacological properties. The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.0 mg/L |
Escherichia coli | 0.5 mg/L |
Pseudomonas aeruginosa | 0.25 mg/L |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, which leads to microbial cell death .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown significant inhibitory effects on human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines.
Case Study: In Vitro Cytotoxicity
In vitro studies reported the following IC50 values:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 12.93 | Sorafenib | 4.32 |
HCT 116 | 11.52 | Sorafenib | 7.28 |
The results indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, surpassing the efficacy of standard treatments like sorafenib .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinones have also been explored. The structural modifications in compounds similar to this compound enhance their ability to inhibit inflammatory pathways.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in inflammatory mediators, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Modifications at specific positions on the quinazoline ring can significantly alter the compound's potency and selectivity.
Key Findings:
Properties
CAS No. |
50419-61-9 |
---|---|
Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-2-3-6-7(4-5)14-9(10(11,12)13)15-8(6)16/h2-4H,1H3,(H,14,15,16) |
InChI Key |
IPCQBACBBLVMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.